Cas no 96-72-0 (2-Chloro-5-nitrobenzenesulfonamide)

2-Chloro-5-nitrobenzenesulfonamide structure
96-72-0 structure
Product Name:2-Chloro-5-nitrobenzenesulfonamide
Numéro CAS:96-72-0
Le MF:C6H5ClN2O4S
Mégawatts:236.632899045944
MDL:MFCD00035780
CID:34871
PubChem ID:66784
Update Time:2024-10-25

2-Chloro-5-nitrobenzenesulfonamide Propriétés chimiques et physiques

Nom et identifiant

    • 2-Chloro-5-nitrobenzenesulfonamide
    • 2-Chloro-5-nitro-benzenesulfonamide
    • 2-Chloro-5-nitrobenzenesulphonamide
    • Benzenesulfonamide, 2-chloro-5-nitro-
    • 2-chloro-5-nitrobenzene-1-sulfonamide
    • NSC105711
    • PubChem14813
    • 2qp6
    • NCIOpen2_007192
    • KSC495C4F
    • ZAJALNCZCSSGJC-UHFFFAOYSA-N
    • 2-chloro-5-nitrobenzenesulfona-mide
    • STK396685
    • SBB082158
    • 6777AC
    • 2-Chloro-5-nitrobenzenesulfonamide (ACI)
    • NSC 105711
    • AKOS000115240
    • DTXSID30242072
    • SCHEMBL390643
    • DTXCID30164563
    • WNF2FJ5TNJ
    • EN300-01189
    • SCHEMBL16376336
    • AS-10451
    • NSC 105711;
    • CHEMBL484510
    • Q27463045
    • EINECS 202-527-3
    • 96-72-0
    • 5-nitro-2-chlorobenzenesulfonamide
    • CS-W008497
    • NSC-105711
    • MFCD00035780
    • SY101784
    • NS00040499
    • UNII-WNF2FJ5TNJ
    • W-100135
    • Z45415555
    • MDL: MFCD00035780
    • Piscine à noyau: 1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
    • La clé Inchi: ZAJALNCZCSSGJC-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1C=C(S(N)(=O)=O)C(Cl)=CC=1)=O

Propriétés calculées

  • Qualité précise: 235.96600
  • Masse isotopique unique: 235.965855
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 1
  • Complexité: 320
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 114
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 0.9

Propriétés expérimentales

  • Couleur / forme: White to Yellow Solid
  • Dense: 1.664
  • Point de fusion: 180-183°C
  • Point d'ébullition: 435.2°C at 760 mmHg
  • Point d'éclair: 217°C
  • Indice de réfraction: 1.621
  • Le PSA: 114.36000
  • Le LogP: 3.19990

2-Chloro-5-nitrobenzenesulfonamide Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H317
  • Déclaration d'avertissement: P280;P305+P351+P338
  • Instructions de sécurité: S45-S53-S61
  • Conditions de stockage:Sealed in dry,Room Temperature

2-Chloro-5-nitrobenzenesulfonamide Données douanières

  • Code HS:2935009090
  • Données douanières:

    Code douanier chinois:

    2935009090

    Résumé:

    2935009090 autres sulfonates (acyl) Amines. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 35,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2935009090 autres Sulfonamides TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 35,0%

2-Chloro-5-nitrobenzenesulfonamide PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RB509-5g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
5g
195.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RB509-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
1g
56.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RB509-25g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 97%
25g
793CNY 2021-05-08
Fluorochem
049180-1g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 95%
1g
£10.00 2022-03-01
Fluorochem
049180-5g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 95%
5g
£20.00 2022-03-01
Fluorochem
049180-10g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 95%
10g
£38.00 2022-03-01
Fluorochem
049180-25g
2-Chloro-5-nitrobenzenesulfonamide
96-72-0 95%
25g
£78.00 2022-03-01
AstaTech
57632-1/G
2-CHLORO-5-NITROBENZENESULFONAMIDE
96-72-0 97%
1/G
$16 2022-06-01
AstaTech
57632-5/G
2-CHLORO-5-NITROBENZENESULFONAMIDE
96-72-0 97%
5g
$10 2023-09-16
AstaTech
57632-25/G
2-CHLORO-5-NITROBENZENESULFONAMIDE
96-72-0 97%
25/G
$125 2022-06-01

2-Chloro-5-nitrobenzenesulfonamide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ;  1 h, rt
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Méthode de production 2

Conditions de réaction
1.1 Reagents: Pyridine ,  Ammonia Solvents: 1,4-Dioxane ;  50 °C
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Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, -5 °C; 30 min, -5 °C
1.2 Reagents: Sulfur dioxide ,  Cuprous chloride Solvents: Acetic acid ,  Water ;  -5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  18 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
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Méthode de production 4

Conditions de réaction
1.1 Reagents: Sulfur dioxide Solvents: Acetic acid ;  30 min
1.2 Reagents: Cupric chloride Solvents: Water ;  -5 °C
1.3 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  -5 °C; -5 °C
1.4 15 min, -5 °C
1.5 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  30 min, -5 °C
1.6 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Référence
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Noerholm, Ann-Beth; Francotte, Pierre; Olsen, Lars; Krintel, Christian; Frydenvang, Karla; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8736-8745

Méthode de production 5

Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Référence
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Borgogno, Marco ; Savardi, Annalisa ; Manigrasso, Jacopo ; Turci, Alessandra; Portioli, Corinne; et al, Journal of Medicinal Chemistry, 2021, 64(14), 10203-10229

Méthode de production 6

Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, rt
Référence
Preparation of 2-aminobenzenesulfonamide derivatives as modulators of intracellular chloride concentration
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Méthode de production 7

Conditions de réaction
1.1 Reagents: Chlorosulfonic acid ;  overnight, 120 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Référence
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Méthode de production 8

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
5,6-Dihydro-1H-pyridin-2-one compounds as HCV inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection
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Méthode de production 9

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Preparation of pyrro[1,2-b]pyridazinone derivatives useful in treating infections by hepatitis C virus
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Méthode de production 10

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ;  10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Référence
Synthesis and evaluation of novel monosubstituted sulfonylurea derivatives as antituberculosis agents
Pan, Li; Jiang, Ying; Liu, Zhen; Liu, Xing-Hai; Liu, Zhuo; et al, European Journal of Medicinal Chemistry, 2012, 50, 18-26

Méthode de production 11

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, rt → reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
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, United States, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, reflux
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
A method of inhibiting hepatitis c virus by administering a combination of a 5,6-dihydro-1H-pyridin-2-one compound and one or more additional antiviral compounds
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Méthode de production 13

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, rt → reflux; cooled
1.2 Reagents: Sulfuryl chloride Solvents: Toluene
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Preparation of 4-hydroxy-5,6-dihydro-1H-pyridin-2-one compounds for treating hepatitis C virus infections
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Méthode de production 14

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
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Méthode de production 15

Conditions de réaction
1.1 Reagents: Dimethylformamide ,  Thionyl chloride ;  4 h, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
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Méthode de production 16

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
5,6-Dihydro-1H-pyridin-2-one compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C infection
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  rt → reflux; 4 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Preparation of saturated fused [1,2-b]-pyridazinone compounds for treatment or prevention of hepatitis C virus infections
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Méthode de production 18

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  3.5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
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Méthode de production 19

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran ,  Water ;  overnight, 0 °C → rt
Référence
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives
Wu, Lei ; Gu, Yu-Cheng ; Li, Yong-Hong; Zhou, Sha; Wang, Zhong-Wen; et al, Molecules, 2022, 27(7),

Méthode de production 20

Conditions de réaction
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride ,  Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  < 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  4 h, rt
Référence
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Zhou, Shaa ; Meng, Fan-Fei; Hua, Xue-Wen; Li, Yong-Hong; Liu, Bin; et al, Journal of Agricultural and Food Chemistry, 2020, 68(10), 3017-3025

2-Chloro-5-nitrobenzenesulfonamide Raw materials

2-Chloro-5-nitrobenzenesulfonamide Preparation Products

2-Chloro-5-nitrobenzenesulfonamide Fournisseurs

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
Numéro de commande:sfd5533
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:34
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
Numéro de commande:A845626
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:06
Prix ($):568.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-72-0)2-CHLORO-5-NITROBENZENESULFONAMIDE
sfd5533
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:96-72-0)2-Chloro-5-nitrobenzenesulfonamide
A845626
Pureté:99%
Quantité:500g
Prix ($):568.0
Courriel